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Compound of Interest

Compound Name: 3-Oxo Citalopram

Cat. No.: B195629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical properties, spectral

data, synthesis, and biological activities of the compound with CAS number 372941-54-3,

commonly known as 3-Oxo Citalopram. This molecule is a key intermediate in the synthesis of

the widely used selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-

enantiomer, Escitalopram.[1][2][3][4] Beyond its role as a synthetic precursor, this compound,

referred to as DFD in some literature, has demonstrated intriguing biological activity as an

inhibitor of viper venom enzymes, suggesting potential for broader pharmacological

applications.[1][5]

Chemical and Physical Properties
3-Oxo Citalopram is a synthetic organic compound characterized by a complex heterocyclic

structure.[5] The presence of a dimethylamino group, a fluorophenyl moiety, and an

isobenzofurancarbonitrile framework are key structural features.[5] The fluorine atom enhances

lipophilicity and metabolic stability, which are important considerations in drug design.[5]

Table 1: Physicochemical Properties of 3-Oxo Citalopram
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Property Value Source

CAS Number 372941-54-3 [1][2][3][4][5][6]

IUPAC Name

1-[3-(dimethylamino)propyl]-1-

(4-fluorophenyl)-3-oxo-1,3-

dihydroisobenzofuran-5-

carbonitrile

[6]

Synonyms

3-Oxo Citalopram, Citalopram

EP Impurity C, Escitalopram

EP Impurity C, DFD

[1][3][5]

Molecular Formula C₂₀H₁₉FN₂O₂ [2][4][5]

Molecular Weight 338.38 g/mol [2][4]

Appearance Off-white solid [3]

Melting Point 49-52 °C [3]

Boiling Point
490.7 °C at 760 mmHg

(Predicted)
[3]

Density 1.25 g/cm³ (Predicted) [3]

Solubility
Slightly soluble in Chloroform,

Ethyl Acetate, and Methanol
[3]

Storage
Hygroscopic, -20°C Freezer,

Under Inert Atmosphere
[3]

Spectral Data
Detailed spectral data for 3-Oxo Citalopram, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers. While

the raw spectra are not publicly available, the expected spectral characteristics can be inferred

from the known structure.

Table 2: Summary of Expected Spectral Data
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Technique Expected Features

¹H-NMR

Signals corresponding to aromatic protons

(fluorophenyl and isobenzofuranone rings),

aliphatic protons of the dimethylaminopropyl

chain, and methyl protons of the dimethylamino

group.

¹³C-NMR

Resonances for carbonyl carbon, nitrile carbon,

aromatic carbons, and aliphatic carbons of the

side chain.

Mass Spec.

A molecular ion peak corresponding to the

molecular weight (338.38 g/mol ), along with

characteristic fragmentation patterns.

IR
Absorption bands for the carbonyl (C=O) group,

nitrile (C≡N) group, C-F bond, and C-N bonds.

Synthesis and Experimental Protocols
3-Oxo Citalopram is primarily synthesized as an intermediate in the production of Citalopram.

The synthesis generally involves the reaction of a protected 5-cyanophthalide derivative with a

Grignard reagent derived from 4-fluorobromobenzene, followed by the introduction of the

dimethylaminopropyl side chain.

Representative Synthesis Protocol (Derived from Patent
Literature)
A common synthetic route involves the following key steps, as described in various patents for

the synthesis of Citalopram:

Grignard Reaction: 5-Cyanophthalide is reacted with 4-fluorophenylmagnesium bromide in

an appropriate solvent like THF. This reaction forms a diol intermediate after acidic workup.

Cyclization: The resulting diol is then cyclized under acidic conditions to form the phthalane

ring system.
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Alkylation: The phthalane intermediate is subsequently alkylated with 3-

(dimethylamino)propyl chloride in the presence of a strong base, such as sodium hydride in

DMSO, to yield Citalopram.

Oxidation (Hypothetical for 3-Oxo Citalopram): To obtain 3-Oxo Citalopram, an oxidation

step of the phthalane ring at the 3-position would be required. While specific public-domain

protocols for this direct oxidation are scarce, it represents a plausible synthetic

transformation.

Note: The detailed experimental conditions, including reaction times, temperatures, and

purification methods, are proprietary and can be found within relevant patent literature.

Biological Activity: Neutralization of Viper Venom
Toxicity
Research has shown that 3-Oxo Citalopram (DFD) possesses the ability to neutralize the

hemorrhagic activity of various viper venoms.[1][5] This effect is primarily attributed to the

inhibition of two major classes of venom enzymes: Snake Venom Metalloproteases (SVMPs)

and Phospholipase A₂ (PLA₂).[5]

Mechanism of Action
Inhibition of SVMPs: SVMPs are zinc-dependent enzymes responsible for the degradation of

the extracellular matrix, leading to hemorrhage.[5] Molecular docking studies suggest that 3-
Oxo Citalopram binds to the hydrophobic pocket of SVMPs without chelating the essential

Zn²⁺ ion in the active site.[5] This binding is proposed to allosterically inhibit the enzyme's

activity.

Inhibition of PLA₂: Snake venom PLA₂ enzymes contribute to inflammation, myotoxicity, and

neurotoxicity. 3-Oxo Citalopram has been shown to inhibit the activity of PLA₂ in a dose-

dependent manner.[5]

The inhibition of these key venom components effectively neutralizes the venom's ability to

cause basement membrane degradation and reduces the accumulation of inflammatory

leukocytes at the site of envenomation.[5]
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of viper venom-induced hemorrhage

and the inhibitory action of 3-Oxo Citalopram, along with a typical experimental workflow for its

evaluation.
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Caption: Mechanism of Viper Venom Action and Inhibition by 3-Oxo Citalopram.
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Caption: Experimental Workflow for Evaluating Venom Neutralization.

Experimental Protocols for Venom Neutralization
Studies
The following protocols are based on the methodologies described in the study by Sunitha et

al. (2011).

Animal Model: Swiss albino mice (18-20 g) are used.

Venom Preparation: Lyophilized viper venom (e.g., from Echis carinatus) is dissolved in

physiological saline to the desired concentration.
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Treatment Groups:

Control: Injection of saline.

Venom only: Injection of a sublethal dose of venom.

Venom + 3-Oxo Citalopram: Pre-incubation of venom with varying concentrations of 3-
Oxo Citalopram for 30 minutes at 37°C before injection.

Injection: 50 µL of the respective solutions are injected intradermally into the dorsal skin of

the mice.

Evaluation: After 3 hours, the mice are euthanized, and the dorsal skin is removed. The

diameter of the hemorrhagic spot on the inner surface of the skin is measured. Neutralization

is expressed as the percentage reduction in the hemorrhagic area compared to the venom-

only group.

Substrate Preparation: An agarose-egg yolk suspension is prepared.

Assay Procedure:

Wells are made in the agarose gel.

Viper venom is pre-incubated with different concentrations of 3-Oxo Citalopram for 30

minutes.

The mixtures are added to the wells.

Measurement: The plates are incubated at 37°C for 12 hours. The diameter of the hemolytic

halo around each well is measured. The inhibition of PLA₂ activity is calculated based on the

reduction in the halo diameter.

Software: Molecular docking studies can be performed using software such as AutoDock.

Target Protein: The crystal structure of a representative SVMP is obtained from the Protein

Data Bank (PDB).
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Ligand Preparation: The 3D structure of 3-Oxo Citalopram is generated and energy

minimized.

Docking Simulation: The ligand is docked into the active site and other potential binding

pockets of the SVMP to predict the binding affinity and interactions.

Conclusion
3-Oxo Citalopram (CAS 372941-54-3) is a compound of significant interest to medicinal

chemists and drug development professionals. While its primary role has been as an

intermediate in the synthesis of citalopram, emerging research highlights its potential as a

pharmacological agent in its own right, particularly as an inhibitor of snake venom enzymes.

The structural features that make it a useful scaffold in antidepressant synthesis may also

contribute to its broader biological activities. Further investigation into the structure-activity

relationships and optimization of this compound could lead to the development of novel

therapeutics for conditions beyond depression, including the management of snakebite

envenomation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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